molecular formula C13H10N6O2 B5502148 N-{4-[1-(CYANOMETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE

N-{4-[1-(CYANOMETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE

Cat. No.: B5502148
M. Wt: 282.26 g/mol
InChI Key: XUYDLORMICPNES-UHFFFAOYSA-N
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Description

N-{4-[1-(CYANOMETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE is a useful research compound. Its molecular formula is C13H10N6O2 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide is 282.08652358 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and NMR Characterization

A novel compound featuring the 1,3,4-oxadiazole derivative containing a benzimidazole moiety has been synthesized, demonstrating the intricate structural possibilities involving cyanomethyl-benzimidazol and oxadiazol structures. The compound's structure was confirmed using IR and NMR techniques, including 1H and 13C NMR, highlighting the importance of these methods in characterizing novel compounds with potential applications in scientific research (Li Ying-jun, 2012).

Antimicrobial and Cytotoxic Activities

Research into 2-Mercaptobenzimidazole derivatives, including those with oxadiazole groups, has shown significant antimicrobial and cytotoxic activities. These compounds exhibit promising in vitro effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans. Their cytotoxic properties were evaluated using brine shrimp bioassays, indicating potential for further exploration in antimicrobial and anticancer therapies (Poonam Devi, M. Shahnaz, D. Prasad, 2022).

Antitumor Activity

Compounds synthesized from cyano-N-(thiazol-2-yl) acetamide and cyano-N-(oxazol-2-yl) acetamide, which share a structural resemblance to N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide, demonstrated antitumor activities. These activities were tested against various cancer cell lines, showing inhibitory effects that were comparable to those of known chemotherapeutic agents. This research underscores the potential for such compounds in developing new cancer treatments (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Synthesis and Insecticidal Activity

The synthesis of new heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has shown insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This work highlights the potential application of such compounds in agricultural pest management, providing a foundation for developing new insecticidal agents (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).

Properties

IUPAC Name

N-[4-[1-(cyanomethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2/c1-8(20)15-12-11(17-21-18-12)13-16-9-4-2-3-5-10(9)19(13)7-6-14/h2-5H,7H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYDLORMICPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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